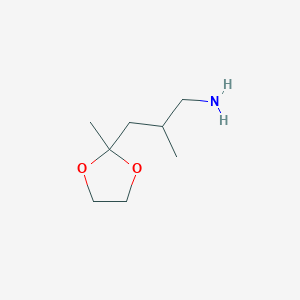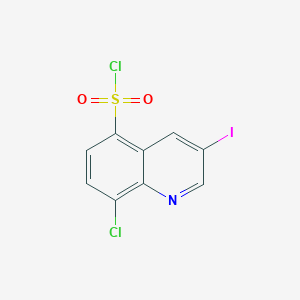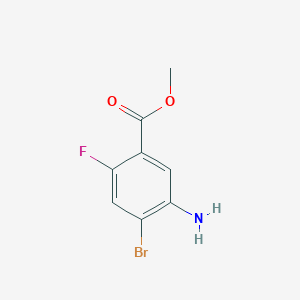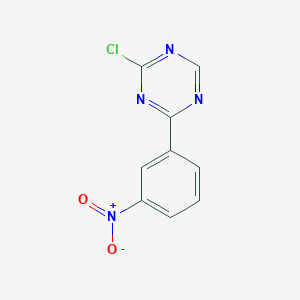
2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine
説明
“2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine” is a chemical compound that likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “2-Chloro-4-(3-nitrophenyl)” part suggests that a chloro group (Cl) and a 3-nitrophenyl group are attached to this ring .
Molecular Structure Analysis
The molecular structure would likely be based on the triazine ring, with the chloro and nitrophenyl groups attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
Triazine-based compounds can participate in a variety of chemical reactions. The presence of the chloro and nitrophenyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, etc., could be influenced by the presence and position of the chloro and nitrophenyl groups .科学的研究の応用
Triazine Scaffold and Biological Significance
Triazine derivatives, including those similar to 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine, have been extensively studied in medicinal chemistry. These compounds are recognized for their wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for future drug development due to its potent pharmacological activities, making it an area of interest for researchers aiming to develop new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Microbial Degradation and Toxicity of Triazine Derivatives
The microbial degradation and toxicity of triazine derivatives, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), have been reviewed, focusing on the toxicological assessment of potential degradation pathways in bacteria and fungi. These studies provide critical information on RDX-degrading microbial pathways that are toxicologically suitable for stimulation in contaminated fields, highlighting the environmental implications of triazine derivatives (Khan, Lee, & Park, 2012).
Antibody-Based Methods for Environmental and Food Analysis
Triazine derivatives, including those structurally related to 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine, have been applied in antibody-based methods for environmental and food analysis. These methods, particularly ELISA and immunosensors, have been developed for detecting various contaminants, including phenoxyacetic acid herbicides, s-triazine herbicides, and other toxic metabolites, demonstrating the versatility of triazine derivatives in analytical chemistry (Fránek & Hruška, 2018).
Synthesis and Antitumor Activities of Triazine Derivatives
The synthesis and evaluation of triazine derivatives, including 1,2,3-triazines and their benzo- and heterofused derivatives, have shown a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, with a significant focus on antitumor activity. Such derivatives demonstrate the potential of triazine as a scaffold for developing antitumor compounds, highlighting their importance in drug discovery and cancer research (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTNKDXCEGXHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273158 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
CAS RN |
919085-47-5 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919085-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



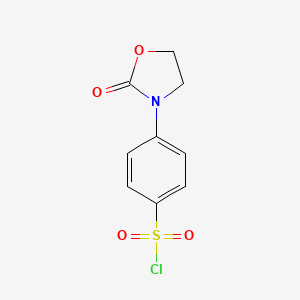
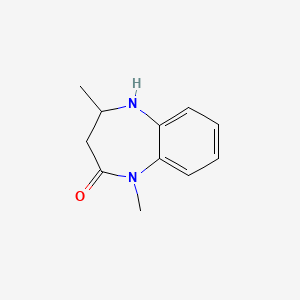
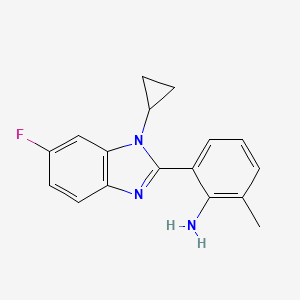
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
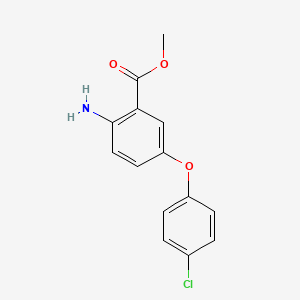
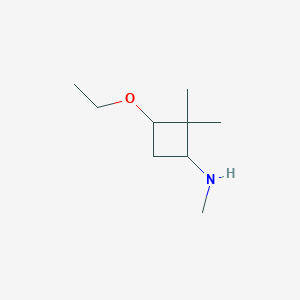
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
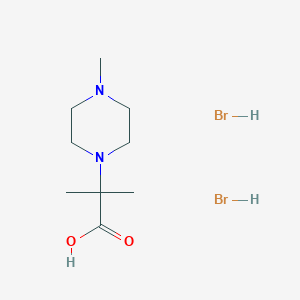
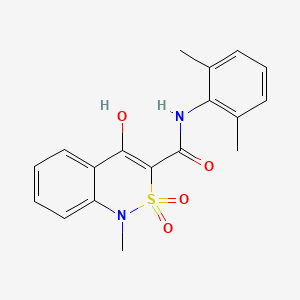
![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)
